2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole
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Overview
Description
2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the piperazine and nitrophenyl groups in the structure enhances its pharmacological properties, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole typically involves the following steps:
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Formation of the Benzoxazole Core: : The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions. This reaction forms the benzoxazole ring through a cyclization process .
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Introduction of the Thioalkyl Chain: : The thioalkyl chain is introduced by reacting the benzoxazole core with a suitable thiol reagent. This step often requires the use of a base such as potassium carbonate in a solvent like acetone .
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Attachment of the Piperazine Moiety: : The final step involves the coupling of the piperazine moiety with the nitrophenyl group. This can be achieved through a nucleophilic substitution reaction, where the piperazine reacts with a nitrophenyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole undergoes various chemical reactions, including:
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Oxidation: : The nitrophenyl group can be oxidized to form nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
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Reduction: : The nitrophenyl group can also be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation .
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Substitution: : The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Various electrophiles, basic conditions
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives
Scientific Research Applications
2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory activities
Biological Research: The compound is used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with serotonin receptors, while the nitrophenyl group can modulate various enzymatic activities . The compound’s ability to inhibit certain enzymes and receptors makes it effective in treating various diseases .
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzothiazole
- 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzimidazole
Uniqueness
Compared to similar compounds, 2-[[3-[4-(2-Nitrophenyl)-1-piperazinyl]propyl]thio]benzoxazole exhibits unique pharmacological properties due to the presence of the benzoxazole core. This core structure enhances its stability and bioavailability, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C20H22N4O3S |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[3-[4-(2-nitrophenyl)piperazin-1-yl]propylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H22N4O3S/c25-24(26)18-8-3-2-7-17(18)23-13-11-22(12-14-23)10-5-15-28-20-21-16-6-1-4-9-19(16)27-20/h1-4,6-9H,5,10-15H2 |
InChI Key |
GMONMJXRYMRWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCSC2=NC3=CC=CC=C3O2)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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